

a-IN-1 solubility in common laboratory solvents

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Compound of Interest

Compound Name: FXa-IN-1

Cat. No.: B12396189

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An In-depth Technical Guide to the Solubility of a-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of a-IN-1 in common laboratory solvents. Due to the limited availability of direct public data for a compound explicitly named "a-IN-1," this document focuses on Indole-3-acetic acid (IAA), a closely related and extensively studied compound that "a-IN-1" likely refers to or is structurally similar to. Indole-3-acetic acid is the most common, naturally occurring plant hormone of the auxin class.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The solubility of Indole-3-acetic acid has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison.

Solvent	Classification	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble
Ethanol	Polar Protic	50
Methanol	Polar Protic	Soluble
Chloroform	Nonpolar	Sparingly Soluble
Water	Polar Protic	Insoluble

Note: "Soluble" indicates that a significant amount of the compound can be dissolved, though a precise value is not always reported in the literature. "Sparingly Soluble" suggests that only a small amount will dissolve, and "Insoluble" indicates negligible dissolution.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of a-IN-1 (Indole-3-acetic acid) in a given solvent.

Materials and Equipment:

- a-IN-1 (Indole-3-acetic acid), solid
- Selected laboratory solvents (e.g., DMSO, Ethanol, Water)
- Analytical balance
- 20 mL glass scintillation vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Syringes and 0.45 μm syringe filters
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

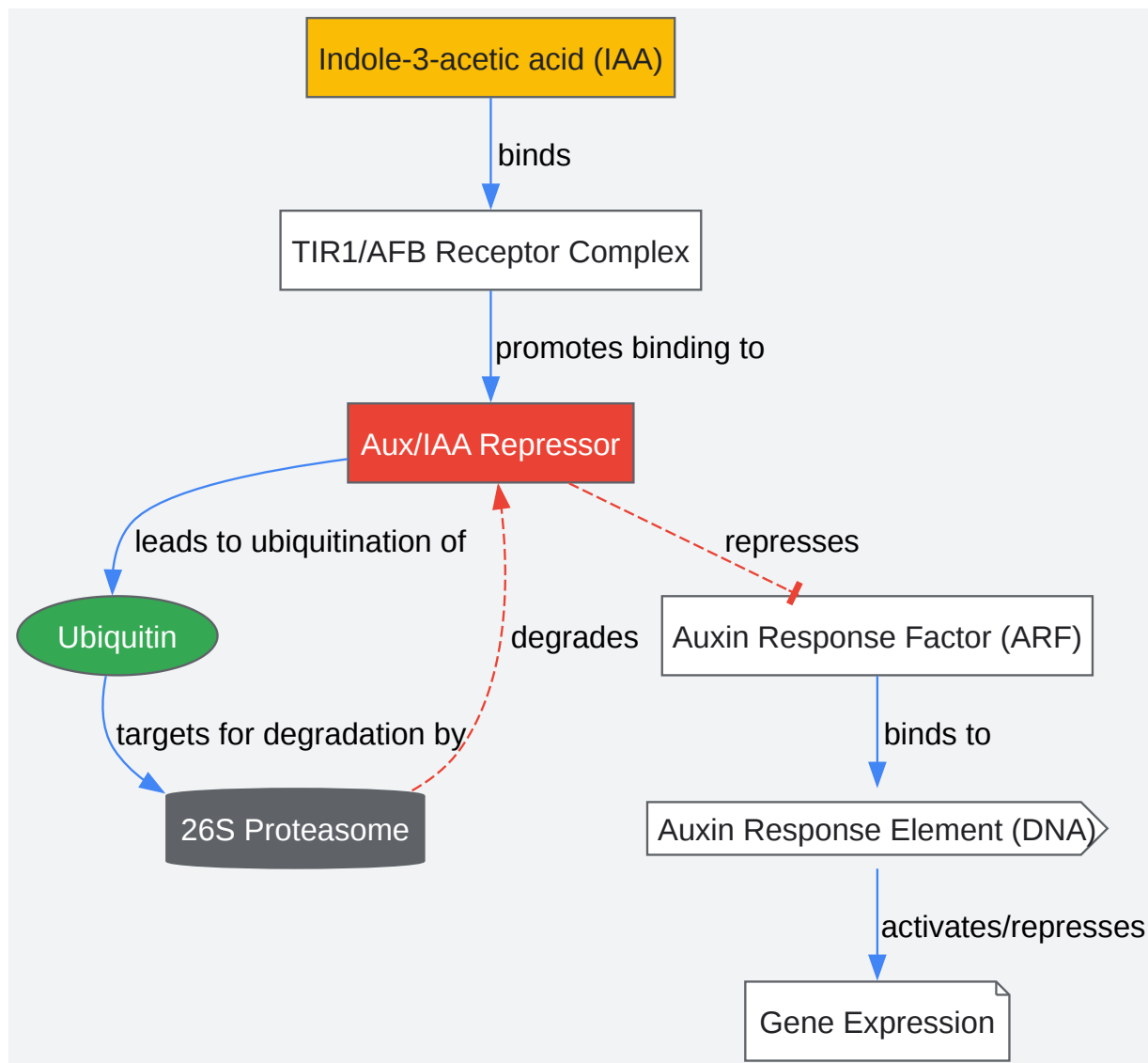
Procedure:

- Add an excess amount of solid a-IN-1 to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

- Securely cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C).
- Agitate the vials for a sufficient time (typically 24-72 hours) to allow the solution to reach equilibrium.
- After the equilibration period, remove the vials and let them stand to allow the excess solid to settle.
- Centrifuge the vials to further separate the undissolved solid from the supernatant.
- Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
- Filter the withdrawn supernatant through a 0.45 µm syringe filter into a clean vial.
- Prepare appropriate dilutions of the filtered saturated solution.
- Analyze the concentration of a-IN-1 in the diluted solutions using a validated analytical method such as HPLC or UV-Vis spectroscopy.
- Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Signaling Pathway of Indole-3-Acetic Acid (Auxin)

Indole-3-acetic acid, as a primary auxin, plays a crucial role in plant growth and development by modulating gene expression. The simplified signaling pathway is initiated by the binding of IAA to its receptor complex.



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Caption: Simplified signaling pathway of Indole-3-acetic acid (IAA).

In this pathway, the binding of IAA to the TIR1/AFB receptor complex facilitates the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, leading to the modulation of gene expression and ultimately, a physiological response.

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